molecular formula C9H10ClNO2 B13933928 Methyl 5-chloro-2-ethylisonicotinate

Methyl 5-chloro-2-ethylisonicotinate

Cat. No.: B13933928
M. Wt: 199.63 g/mol
InChI Key: VHYPKQAQQTUEMD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-ethyl-4-pyridinecarboxylate is a chemical compound belonging to the pyridinecarboxylate family. This compound is characterized by its pyridine ring substituted with a chlorine atom at the 5th position, an ethyl group at the 2nd position, and a carboxylate ester group at the 4th position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-ethyl-4-pyridinecarboxylate typically involves the chlorination of 2-ethyl-4-pyridinecarboxylic acid followed by esterification. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The esterification process involves reacting the chlorinated acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-ethyl-4-pyridinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-chloro-2-ethyl-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-ethyl-4-pyridinecarboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • Methyl 4-chloro-2-pyridinecarboxylate
  • Ethyl 3-pyridinecarboxylate
  • Methyl 6-bromo-2-pyridinecarboxylate

Comparison: Methyl 5-chloro-2-ethyl-4-pyridinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 5-chloro-2-ethylpyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-3-6-4-7(9(12)13-2)8(10)5-11-6/h4-5H,3H2,1-2H3

InChI Key

VHYPKQAQQTUEMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)Cl)C(=O)OC

Origin of Product

United States

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